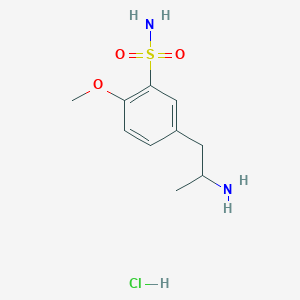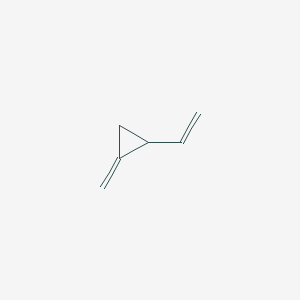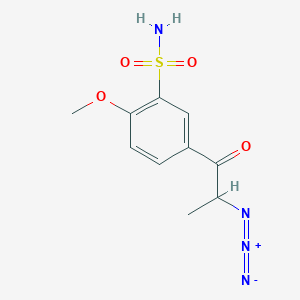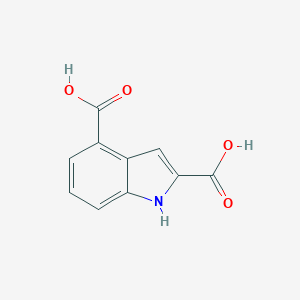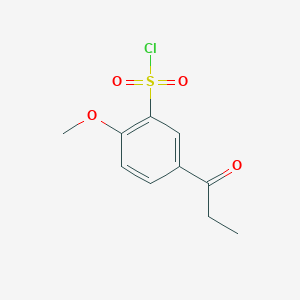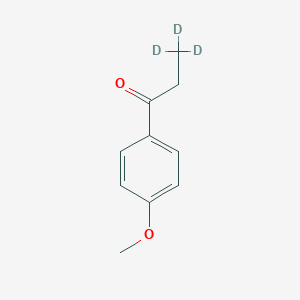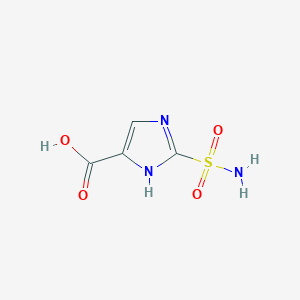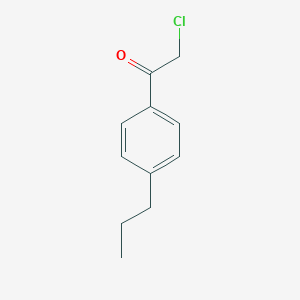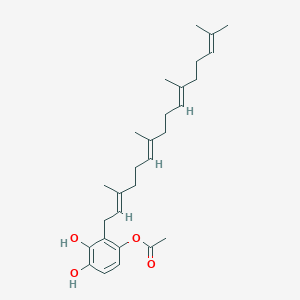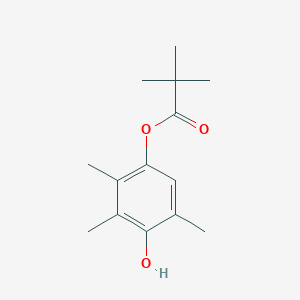
1-Pivaloyl-2,3,5-trimethylhydroquinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-Pivaloyl-2,3,5-trimethylhydroquinone often involves the addition of organometallic reagents to aldehydes and ketones. For example, the addition of 1-bromomagnesium derivatives to acetophenone has been studied, providing insights into diastereoselective reactions and mechanistic pathways (Seebach et al., 1985). Furthermore, the alkylation of isoquinoline skeletons at the 1-position using lithiated compounds highlights the nucleophilic reactivity essential for synthesizing related structures (Seebach et al., 1983).
Molecular Structure Analysis
The molecular structure of related compounds, such as the radical anion of 2-pivaloyl-1,4-benzoquinone, reveals the importance of the steric and electronic environment around the pivaloyl group. Electron spin resonance (ESR) studies have provided insights into the nature of radical anions and the effect of counter-ions on their structure (Flint & Tabner, 1989).
Chemical Reactions and Properties
The reactivity of pivaloyl-related compounds under various conditions has been explored. For instance, the redox-neutral annulation of O-pivaloyl oximes with ketenes provides a method for synthesizing isoquinolinones, highlighting the role of the pivaloyl group in facilitating these reactions (Yang et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Studies
1-Pivaloyl-2,3,5-trimethylhydroquinone, a derivative of hydroquinone, plays a crucial role in various synthetic and chemical research studies. The compound has been utilized in creating derivatives of triphenylphloroglucinol, where its structural properties were explored through X-ray analysis and oxidation processes (Gaudig, Hünig, Peters, & Schnering, 2010). Additionally, its synthesis methods, including those involving 2,4,6-trimethylphenol and phenol methods, have been extensively reviewed, highlighting the advantages and challenges of each approach (Bai Yuan-shen, 2014).
Biocatalysis in Vitamin E Production
A notable application of 1-Pivaloyl-2,3,5-trimethylhydroquinone is in the synthesis of Vitamin E, where it serves as a key precursor. Research has focused on producing this compound through biocatalysis, employing enzyme modification and adaptive laboratory evolution to improve synthesis efficiency under mild conditions (Ji et al., 2023).
Catalysis and Organic Synthesis
In organic synthesis, the compound has been involved in redox-neutral annulations for the creation of isoquinolinones, showcasing its versatility in forming complex structures with potential pharmaceutical applications (Yang et al., 2018). Moreover, it has contributed to the development of novel approaches in the synthesis of substituted 3-aminoquinolines, indicating its broad utility in medicinal chemistry (Bujok, Kwast, Cmoch, & Wróbel, 2010).
Green Chemistry and Catalysis
Efforts to promote sustainable chemical processes have also seen the use of 1-Pivaloyl-2,3,5-trimethylhydroquinone. A study on the green synthesis of this compound using direct oxidation methods aimed to enhance yield while minimizing environmental impact, illustrating its importance in the development of eco-friendly production techniques (An Li-min, 2012).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Propiedades
IUPAC Name |
(4-hydroxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-8-7-11(9(2)10(3)12(8)15)17-13(16)14(4,5)6/h7,15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQDNRRAHRPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565622 | |
| Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pivaloyl-2,3,5-trimethylhydroquinone | |
CAS RN |
112109-69-0 | |
| Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





